7-Dehydrocholesterol

Catalog No.
S601788
CAS No.
434-16-2
M.F
C27H44O
M. Wt
384.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Dehydrocholesterol

CAS Number

434-16-2

Product Name

7-Dehydrocholesterol

IUPAC Name

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1

InChI Key

UCTLRSWJYQTBFZ-DDPQNLDTSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Solubility

1 mg/mL

Synonyms

7,8-didehydrocholesterol, 7-dehydrocholesterol, 7-dehydrocholesterol, (3alpha)-isomer, 7-dehydrocholesterol, (3beta,10alpha)-isomer, 7-dehydrocholesterol, (3beta,9beta)-isomer, 7-dehydrocholesterol, (3beta,9beta,10alpha)-isomer, 7-DHC, cholesta-5,7-dien-3 beta-ol, provitamin D(3)

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Vitamin D Precursor

7-Dehydrocholesterol (7-DHC) is a crucial molecule in the human body, acting as the primary precursor to vitamin D3. When exposed to ultraviolet B (UVB) radiation from sunlight, 7-DHC undergoes a chemical reaction, transforming into vitamin D3 in the skin []. Vitamin D3 plays a vital role in maintaining calcium homeostasis, bone health, and immune function.

Potential Anti-Cancer Properties

Recent research suggests that 7-DHC may possess anti-cancer properties, particularly against melanoma, a type of skin cancer. Studies have shown that 7-DHC treatment can suppress the proliferation and migration of melanoma cells by affecting specific signaling pathways within the cells []. However, further investigation is needed to fully understand the potential of 7-DHC as a therapeutic agent for cancer.

Studying Smith-Lemli-Opitz Syndrome (SLOS)

7-DHC also serves as a valuable biomarker in the diagnosis and research of Smith-Lemli-Opitz Syndrome (SLOS), a rare genetic disorder characterized by elevated 7-DHC levels due to mutations in the cholesterol biosynthesis pathway []. Measuring the levels of 7-DHC in hair and blood samples can aid in the diagnosis of SLOS, while further research using 7-DHC may help in developing new treatments for the condition.

Exploring New Applications

Beyond its established roles, research is ongoing to explore additional applications of 7-DHC. One area of interest involves engineering 7-DHC production in yeast, such as Saccharomyces cerevisiae, as a sustainable and cost-effective method for obtaining this valuable molecule []. This could have significant implications for various industries, including the production of vitamin D supplements and potentially steroidal drugs.

7-DHC is a zoosterol, a type of sterol found in animals []. It serves a dual purpose:

  • Cholesterol Precursor

    In the bloodstream, 7-DHC acts as a precursor molecule for cholesterol synthesis []. Enzymes convert 7-DHC into cholesterol, a vital component of cell membranes.

  • Provitamin D3

    More importantly, 7-DHC functions as provitamin D3. When exposed to ultraviolet (UV) B radiation from sunlight, 7-DHC undergoes a photochemical reaction to produce vitamin D3 (cholecalciferol) in the skin []. Vitamin D3 is essential for bone health, calcium absorption, and immune function.


Molecular Structure Analysis

7-DHC shares a similar structure with cholesterol, containing four fused rings and a hydroxyl group (-OH) attached to the third carbon atom (C-3) []. However, a key difference lies in the double bond between the seventh and eighth carbon atoms (C-7 and C-8). Cholesterol lacks this double bond, making 7-DHC a more reactive molecule []. This double bond is crucial for the photochemical conversion to vitamin D3 [].


Chemical Reactions Analysis

The most significant chemical reaction involving 7-DHC is its conversion to vitamin D3:

7-Dehydrocholesterol (Skin) + UVB radiation → Pre-vitamin D3 → Vitamin D3 (Cholecalciferol) []

This reaction is initiated by UVB photons breaking the C-7 and C-8 bond, leading to a rearrangement and formation of pre-vitamin D3. Pre-vitamin D3 then undergoes a thermal isomerization to become the final product, vitamin D3 [].


Physical And Chemical Properties Analysis

  • Formula: C27H44O []
  • Molecular Weight: 384.64 g/mol []
  • Melting Point: Approximately -80°C [] (data from commercial supplier)
  • Solubility: Poorly soluble in water, but soluble in organic solvents like chloroform and ethanol [].

In the skin, 7-DHC resides in the cell membranes of the epidermis. When UVB radiation penetrates the skin, it triggers the conversion of 7-DHC to vitamin D3. Vitamin D3 then enters the bloodstream and undergoes further modifications in the liver and kidneys to become the active form, 1,25-dihydroxyvitamin D (calcitriol) []. Calcitriol acts as a hormone, regulating calcium and phosphate homeostasis for healthy bones and promoting various other physiological functions [].

Physical Description

Solid

XLogP3

8

Appearance

Assay:≥90%A crystalline solid

Melting Point

150.5°C

UNII

BK1IU07GKF

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Provitamins

Other CAS

434-16-2

Wikipedia

7-dehydrocholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]
Cosmetics -> Emulsion stabilizing; Viscosity controlling

General Manufacturing Information

Cholesta-5,7-dien-3-ol, (3.beta.)-: ACTIVE

Dates

Modify: 2023-08-15

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